[(9-ETHYLCARBAZOL-3-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE
Overview
Description
[(9-ETHYLCARBAZOL-3-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE is an organic compound that belongs to the class of carbazoles Carbazoles are known for their unique three-ring system containing a pyrrole ring fused on either side to a benzene ring
Scientific Research Applications
[(9-ETHYLCARBAZOL-3-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9-ETHYLCARBAZOL-3-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE typically involves the reaction of 9-ethylcarbazol-3-amine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(9-ETHYLCARBAZOL-3-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydroxide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted carbazole compounds.
Mechanism of Action
The mechanism of action of [(9-ETHYLCARBAZOL-3-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular tumor antigen p53, influencing cell cycle regulation and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9-ethylcarbazol-3-amine
- 3-acetamido-9-ethylcarbazole
- 3-chloro-9-ethylcarbazole
- 3-bromo-9-ethylcarbazole
Uniqueness
[(9-ETHYLCARBAZOL-3-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its structural properties also make it a valuable compound for research in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-3-25-22-7-5-4-6-20(22)21-14-18(10-13-23(21)25)16-24-15-17-8-11-19(26-2)12-9-17/h4-14,24H,3,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCUFYOFOLBPAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=C(C=C3)OC)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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